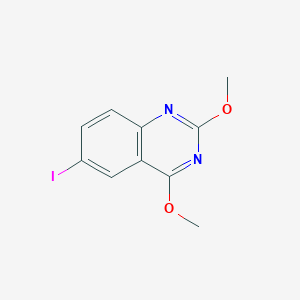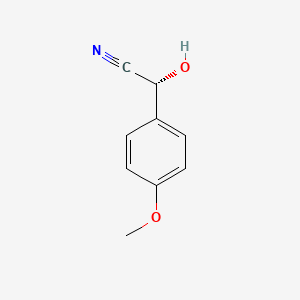
5-氯代喹喔啉-2-醇
描述
5-Chloroquinoxalin-2-ol is a heterocyclic compound with the molecular formula C8H5ClN2O. It is a derivative of quinoxaline, featuring a chlorine atom at the 5-position and a hydroxyl group at the 2-position.
科学研究应用
5-Chloroquinoxalin-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe for studying enzyme activities and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and agrochemicals.
作用机制
Mode of Action
It is known that quinoxaline derivatives can interact with various biological targets, potentially leading to a variety of biochemical effects .
Biochemical Pathways
Quinoxaline derivatives have been shown to be involved in various biological processes, suggesting that they may affect multiple pathways .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloroquinoxalin-2-ol. For instance, the compound should be stored in a dry room at normal temperature for optimal stability . Additionally, safety precautions should be taken when handling the compound due to its potential hazards .
生化分析
Biochemical Properties
5-Chloroquinoxalin-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of drugs and other xenobiotics . Additionally, 5-Chloroquinoxalin-2-ol exhibits inhibitory activity against COX-2, an enzyme that plays a crucial role in inflammation and pain pathways . These interactions highlight the compound’s potential as a therapeutic agent.
Cellular Effects
The effects of 5-Chloroquinoxalin-2-ol on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Chloroquinoxalin-2-ol inhibits the activity of EGFR, a receptor tyrosine kinase involved in cell proliferation and survival . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, the compound’s impact on COX-2 can modulate inflammatory responses in various cell types.
Molecular Mechanism
At the molecular level, 5-Chloroquinoxalin-2-ol exerts its effects through specific binding interactions with target biomolecules. It binds to the active site of CYP1A2, inhibiting its enzymatic activity . Similarly, it interacts with the catalytic domain of COX-2, preventing the conversion of arachidonic acid to prostaglandins . These interactions result in the modulation of gene expression and cellular signaling pathways, ultimately affecting cell function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloroquinoxalin-2-ol can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-Chloroquinoxalin-2-ol remains stable under standard storage conditions but may degrade under extreme conditions . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibitory effects on target enzymes and prolonged modulation of cellular processes.
Dosage Effects in Animal Models
The effects of 5-Chloroquinoxalin-2-ol vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
5-Chloroquinoxalin-2-ol is involved in several metabolic pathways. It is metabolized primarily by the enzyme CYP1A2, which converts it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s role in modulating metabolic pathways highlights its potential impact on overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-Chloroquinoxalin-2-ol is transported and distributed through specific mechanisms. It is known to cross the blood-brain barrier, indicating its potential effects on the central nervous system . Additionally, the compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues. These interactions are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Chloroquinoxalin-2-ol is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its efficacy and specificity. Understanding the subcellular localization of 5-Chloroquinoxalin-2-ol can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Chloroquinoxalin-2-ol involves the reaction of 5-chloroquinoxalin-2(1H)-one with phosphorus oxychloride. The reaction is typically carried out by heating the starting material to 90°C in the presence of phosphorus oxychloride for three hours. The reaction mixture is then poured onto ice and extracted with ethyl acetate. The organic extracts are combined, dried, filtered, and the solvent is removed to yield the desired product .
Industrial Production Methods
Industrial production methods for 5-Chloroquinoxalin-2-ol are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
5-Chloroquinoxalin-2-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group at the 2-position can be oxidized to form quinoxaline-2,5-dione.
Reduction Reactions: The compound can be reduced to form 5-chloroquinoxalin-2-amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various 5-substituted quinoxalin-2-ol derivatives.
Oxidation Reactions: The major product is quinoxaline-2,5-dione.
Reduction Reactions: The major product is 5-chloroquinoxalin-2-amine.
相似化合物的比较
Similar Compounds
Quinoxalin-2-ol: Lacks the chlorine atom at the 5-position.
5-Bromoquinoxalin-2-ol: Contains a bromine atom instead of chlorine at the 5-position.
5-Fluoroquinoxalin-2-ol: Contains a fluorine atom instead of chlorine at the 5-position.
Uniqueness
5-Chloroquinoxalin-2-ol is unique due to the presence of the chlorine atom at the 5-position, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse compounds .
属性
IUPAC Name |
5-chloro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHYYFYGIHUVET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443354 | |
| Record name | 5-chloro-2-quinoxalinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55687-19-9 | |
| Record name | 5-Chloro-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55687-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-2-quinoxalinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



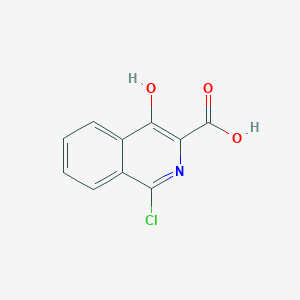
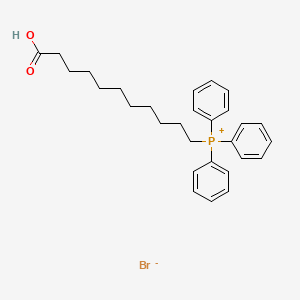

![1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1600065.png)

![1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine](/img/structure/B1600068.png)
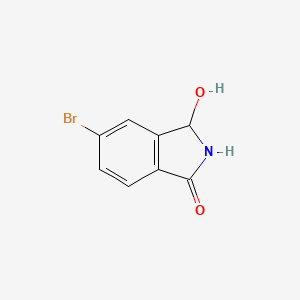
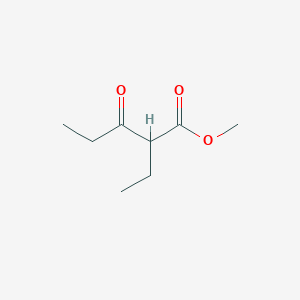
![4-[4-(Trifluoromethoxy)phenoxy]aniline](/img/structure/B1600071.png)
![2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B1600072.png)
